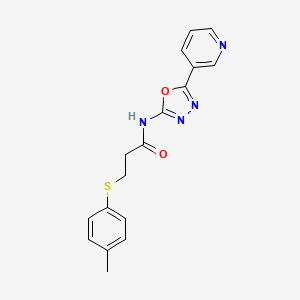

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-3-yl group and at the 2-position with a propanamide chain bearing a p-tolylthio (4-methylphenylthio) moiety.

Properties

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-4-6-14(7-5-12)24-10-8-15(22)19-17-21-20-16(23-17)13-3-2-9-18-11-13/h2-7,9,11H,8,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMQCUXTCXIXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring fused with a pyridine moiety and a propanamide side chain substituted with a p-tolylthio group. This unique structure contributes to its biological activity and solubility characteristics.

| Component | Description |

|---|---|

| Molecular Formula | C15H16N4O2S |

| Molecular Weight | 304.37 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. The presence of the pyridine ring enhances the interaction with microbial targets.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

| Candida albicans | 17 |

These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Pseudomonas aeruginosa, which is often resistant to conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The IC50 values indicate moderate cytotoxicity, suggesting potential as an anticancer agent .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : The oxadiazole moiety is known to interfere with bacterial cell wall synthesis.

- Disruption of Membrane Integrity : Studies using molecular dynamics simulations suggest that the compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell death .

- Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Oxadiazole Substituents: The pyridin-3-yl group in the target compound introduces a nitrogen atom capable of hydrogen bonding, unlike purely aromatic substituents like 4-methylphenyl (8d) or 3-nitrophenyl (8h) . This may enhance interactions with biological targets.

Propanamide Modifications :

- The p-tolylthio group in the target increases lipophilicity compared to thiazolyl (8d, 8h) or chlorophenyl () substituents, which could influence membrane permeability .

- Thioether vs. Amide Linkages : The thioether in the target contrasts with amide-linked substituents in 8i, altering metabolic stability and electronic distribution .

Physicochemical Properties

- Melting Points: Analogs with polar groups (e.g., 3-nitrophenyl in 8h: 158–159°C ) exhibit higher melting points than nonpolar derivatives (e.g., 8d: 135–136°C ).

- Molecular Weight : The target (~357.4 g/mol) is lighter than sulfonylpiperidinyl derivatives (e.g., 8i: 516.6 g/mol ), suggesting better bioavailability.

Inferred Bioactivity

- Electronic Effects : The pyridin-3-yl group’s electron-rich nature may improve binding to enzymes like lipoxygenase (LOX) or alkaline phosphatase, as seen in analogs with heterocyclic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.